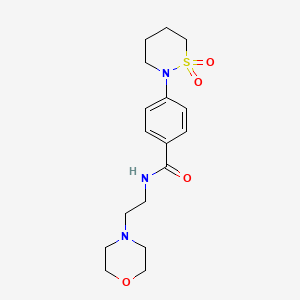
4-pyrrolidin-1-ylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-pyrrolidin-1-ylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring . The molecule also has a sulfonyl group (-SO2-) and an amide group (-CONH2), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The pyrrolidine ring is likely to adopt a puckered conformation due to the presence of the nitrogen atom . The benzothiazole ring system is aromatic and planar. The sulfonyl group is likely to be in a trigonal planar geometry, while the amide group would have a planar geometry due to the resonance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The sulfonyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the nitrogen atom in the pyrrolidine ring and the sulfur atom in the benzothiazole ring might make this compound somewhat polar .Scientific Research Applications
Chemistry and Properties of Related Compounds
Compounds containing benzothiazole moieties, like 4-pyrrolidin-1-ylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, are extensively studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, material science, and as ligands in coordination chemistry. The structural variability and reactivity of benzothiazole derivatives make them a focal point for synthesizing novel compounds with significant biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Potential in Drug Discovery
The pyrrolidine moiety, a common feature in medicinal compounds, is known for its versatility in drug design, offering a scaffold for creating bioactive molecules aimed at treating human diseases. Its inclusion in compounds enhances pharmacophore space exploration due to its non-planarity and sp3-hybridization, which contribute significantly to the stereochemistry and three-dimensional coverage of molecules. This aspect is particularly critical in the development of novel compounds with selective biological profiles (Li Petri et al., 2021).
Biological Activities and Applications
Compounds bearing benzothiazole and pyrrolidine units have been shown to exhibit a range of biological activities. This includes antimicrobial, anti-inflammatory, antitumor, and antidiabetic effects, among others. These activities are attributed to the structural features of the compounds, such as the presence of benzothiazole, which is a biologically active scaffold with applications in the development of chemotherapeutic agents. The diverse pharmacological activities associated with benzothiazole derivatives underscore their potential as leads in the discovery of new therapeutic agents (Ahmed et al., 2012).
Future Directions
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)28-21(23(19)3)22-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-5-11-24/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJHGFWCOWNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyrrolidin-1-ylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2565329.png)

![N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2565332.png)
![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6S,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2565334.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2565336.png)

![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)
![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)
![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)
![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)